

Application Note & Protocol: Quantitative Real-Time PCR for Andropin (ENHO) Gene Expression

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Compound of Interest

Compound Name:	andropin
CAS No.:	133425-01-1
Cat. No.:	B1178262

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Andropin, a peptide hormone encoded by the ENHO (Energy Homeostasis Associated) gene, is a critical regulator of energy homeostasis, glucose metabolism, and lipid metabolism.[1][2][3] It is expressed in various tissues, including the liver, brain, heart, and adipose tissue.[1][4] Dysregulation of **andropin** expression has been associated with numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions, making it a significant target for therapeutic research and drug development.[1][5]

Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring gene expression levels.[6] This application note provides a detailed protocol for the quantification of **andropin** (ENHO) mRNA expression in biological samples using a two-step RT-qPCR approach.

Principle of the Method

The protocol involves the reverse transcription of total RNA into complementary DNA (cDNA), followed by the amplification of the **andropin** cDNA using real-time PCR with SYBR Green chemistry. The relative expression of the ENHO gene is determined using the comparative CT ($\Delta\Delta CT$) method, which normalizes the expression of the target gene to one or more stably expressed reference (housekeeping) genes.[6][7]

Experimental Protocols

RNA Isolation and Quantification

High-quality, intact RNA is essential for accurate gene expression analysis.

- Method: Isolate total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, TRIzol reagent) according to the manufacturer's instructions.
- Quality Control:
 - Assess RNA integrity by agarose gel electrophoresis. Look for distinct 28S and 18S ribosomal RNA bands.
 - Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

First-Strand cDNA Synthesis

- Method: Synthesize cDNA from 1 μ g of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit) with a mix of oligo(dT) and random hexamer primers.
- Protocol:
 - Combine 1 μ g of total RNA with the kit components in a nuclease-free tube.
 - Incubate the reaction mixture according to the manufacturer's recommended thermal profile (e.g., 25°C for 5 minutes, 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 5 minutes).
 - The resulting cDNA can be stored at -20°C or used directly for qPCR.

Primer Design and Selection

Proper primer design is critical for the specificity and efficiency of the qPCR reaction. For robust results, use validated primers.

Table 1: Recommended qPCR Primers for **Andropin** (ENHO) and Reference Genes

Gene Name	Species	Forward Primer (5' - 3')	Reverse Primer (5' - 3')	Reference
Andropin (ENHO)	Human	TGCTGCTCTGG GTCATCCTCTG	CAGCAGGTAG CTGCCTTCATG G	[8]
Andropin (Enho)	Rat	TGCTGCTCTGG GTCATCCTCTG	Sequence to be designed/validated	[4]
RPLP0	Human	Sequence to be obtained from validated source	Sequence to be obtained from validated source	[9][10]
GAPDH	Human	Sequence to be obtained from validated source	Sequence to be obtained from validated source	[9][10]
PPIA	Mouse	Sequence to be obtained from validated source	Sequence to be obtained from validated source	[11][12]
YWHAZ	Mouse	Sequence to be obtained from validated source	Sequence to be obtained from validated source	[11][12]

Note: For tissues like liver and adipose, RPLP0, PPIA, and YWHAZ have been shown to be more stable reference genes than the commonly used ACTB and GAPDH, especially in studies involving metabolic changes like diet-induced obesity.[11][12]

Quantitative Real-Time PCR (qPCR)

- Method: Perform qPCR using a SYBR Green-based master mix in a real-time PCR detection system.
- Reaction Setup (per 20 μ L reaction):
 - 10 μ L of 2x SYBR Green qPCR Master Mix
 - 1 μ L of Forward Primer (10 μ M)
 - 1 μ L of Reverse Primer (10 μ M)
 - 2 μ L of cDNA template (diluted 1:10)
 - 6 μ L of Nuclease-Free Water
- Thermal Cycling Conditions:
 - Initial Denaturation: 95°C for 10 minutes (1 cycle)
 - Amplification:
 - 95°C for 15 seconds
 - 60°C for 1 minute
 - (40 cycles)
 - Melt Curve Analysis: Perform as per the instrument's default settings to verify amplicon specificity.
- Experimental Controls:
 - No Template Control (NTC): To check for contamination.
 - No Reverse Transcription Control (-RT): To check for genomic DNA contamination.
 - Run all samples and controls in triplicate.

Data Presentation and Analysis

The relative quantification of ENHO gene expression can be calculated using the $\Delta\Delta CT$ method.

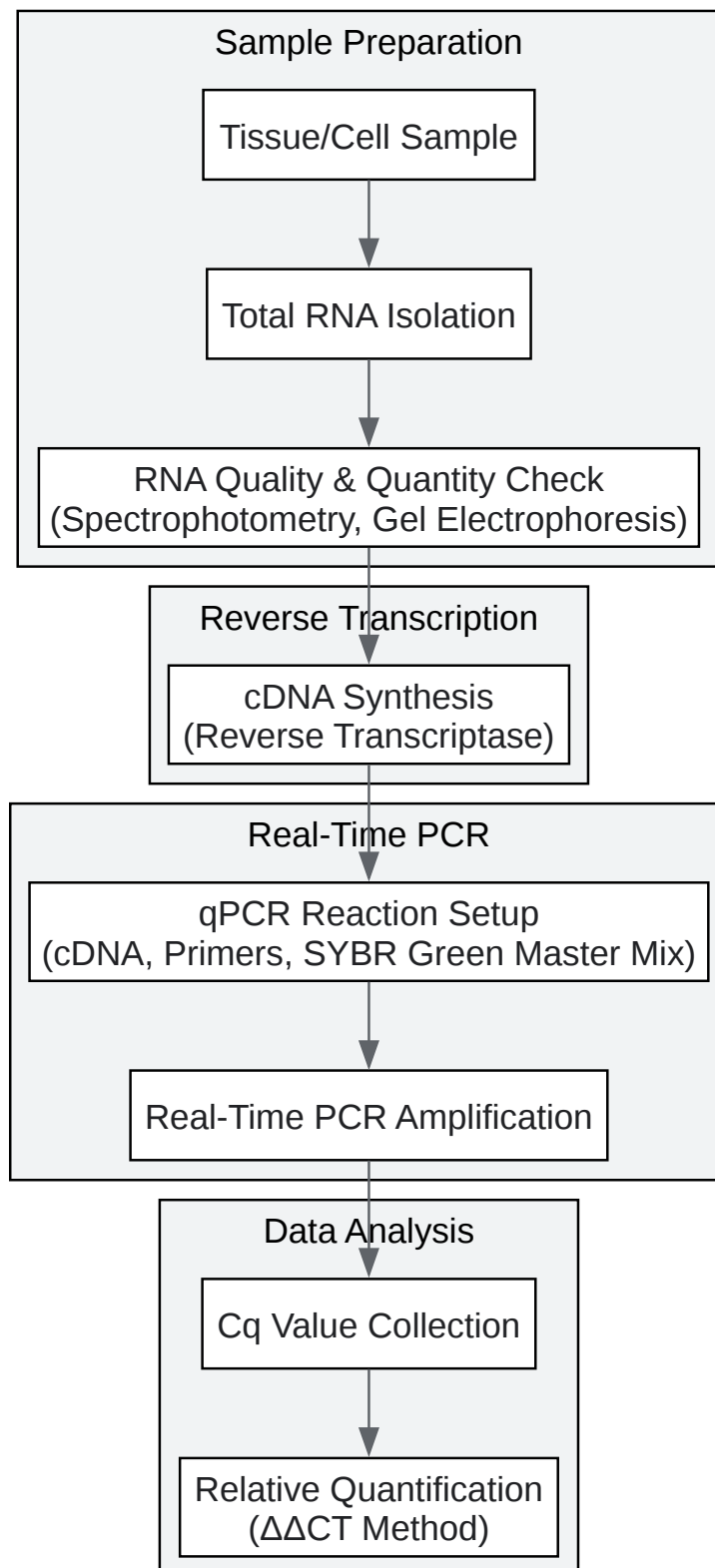
- Normalization to Reference Gene (ΔCT): $\Delta CT = CT (ENHO) - CT (Reference Gene)$
- Normalization to Control Group ($\Delta\Delta CT$): $\Delta\Delta CT = \Delta CT (Test Sample) - \Delta CT (Control Sample)$
- Fold Change Calculation: $Fold\ Change = 2^{-\Delta\Delta CT}$

Table 2: Example Data of **Andropin (Enho)** Gene Expression in Rat Tissues under Stress Conditions

Group	Tissue	Mean CT (Enho)	Mean CT (actb)	ΔCT (Enho - actb)	$\Delta\Delta CT$ (vs. Control)	Fold Change ($2^{-\Delta\Delta CT}$)
Control	Liver	25.8	19.2	6.6	0.0	1.0
Acute Stress	Liver	25.5	19.3	6.2	-0.4	1.3
Chronic Stress	Liver	23.9	19.1	4.8	-1.8	3.5
Control	Adipose Tissue	28.1	20.5	7.6	0.0	1.0
Acute Stress	Adipose Tissue	28.3	20.6	7.7	0.1	0.9
Chronic Stress	Adipose Tissue	26.0	20.4	5.6	-2.0	4.0

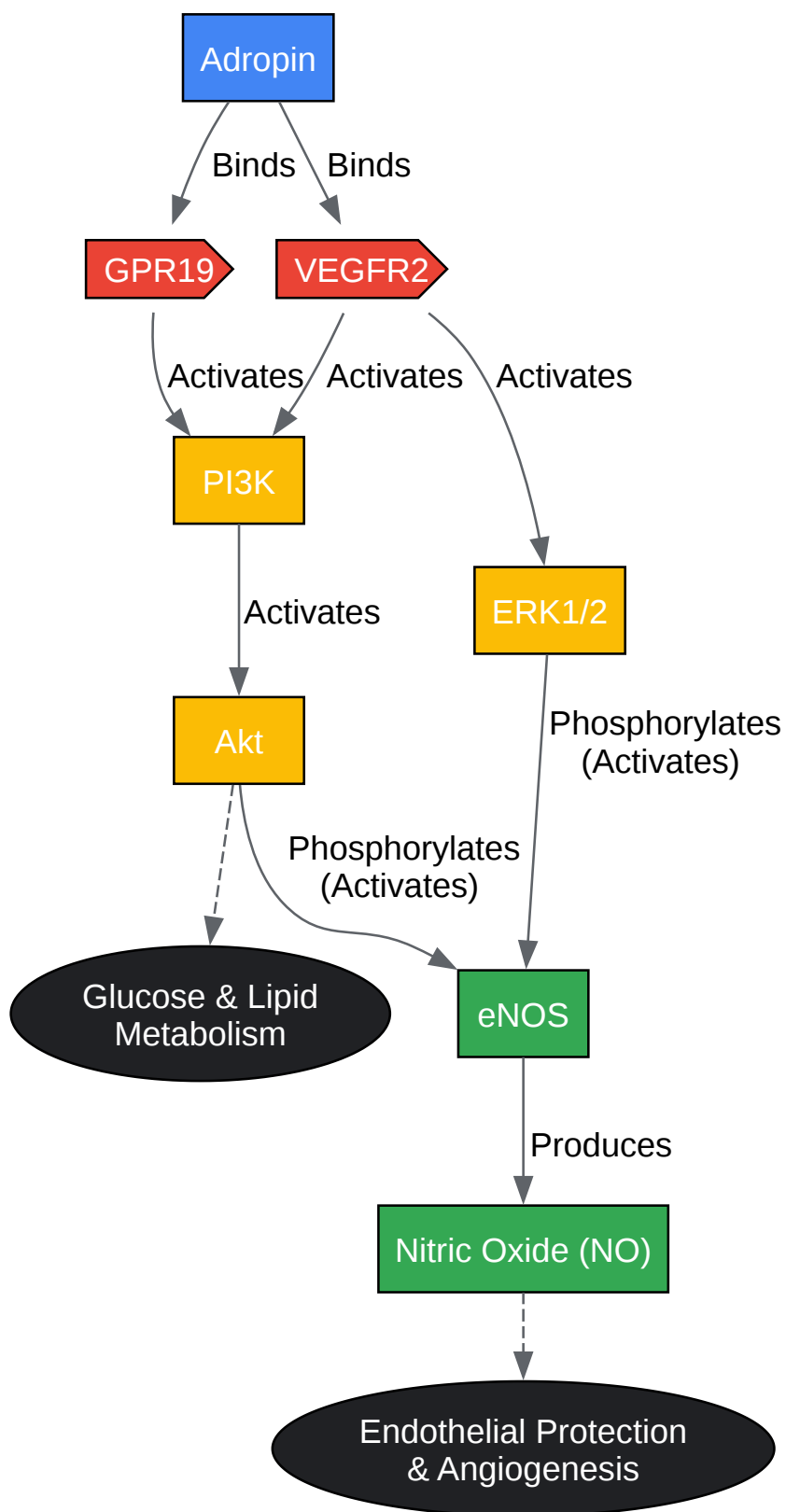
This table presents hypothetical data based on findings that chronic stress can significantly increase Enho gene expression in various tissues.[\[4\]](#)

Visualizations: Workflows and Signaling Pathways



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Caption: Experimental workflow for quantifying **Andropin** gene expression.



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Caption: Key signaling pathways activated by **Andropin**.

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